molecular formula C8H8ClN3 B11910745 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11910745
M. Wt: 181.62 g/mol
InChI Key: PLPICVFHHNAHBB-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly for developing novel therapeutic agents for neurological disorders and cancer. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure in drug discovery known for its diverse pharmacological profiles . Recent research has identified the imidazo[1,2-a]pyridine-3-amine scaffold as a novel, drug-like core for efficacious ferroptosis inhibition in vivo . Ferroptosis is an iron-dependent form of cell death linked to conditions such as ischemic stroke, and inhibitors of this pathway offer a promising neuroprotective strategy . Compounds based on this scaffold have demonstrated an ability to suppress lipid peroxidation and protect cells in models of cerebral ischemic damage, highlighting their potential for treating nerve injury . Beyond ferroptosis inhibition, the imidazo[1,2-a]pyridine scaffold exhibits broad bioactivity. It is a key structural component in several marketed drugs and is actively investigated for its anti-inflammatory and anti-cancer properties . These derivatives can modulate key signaling pathways, including NF-κB and STAT3, and influence the expression of inflammatory cytokines and enzymes such as COX-2 and iNOS, which are relevant in cancer and inflammatory diseases . The presence of the 3-amine group and the chloro- and methyl- substituents on the core structure makes this compound a versatile intermediate for further synthetic exploration, such as C3-alkylation via multicomponent aza-Friedel-Crafts reactions, to generate diverse libraries for biological screening . This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8ClN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3

InChI Key

PLPICVFHHNAHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Cl)N

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction

A widely reported method involves the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid esters using Vilsmeier reagents (e.g., POCl₃ in DMF). The reaction proceeds via formamidinium intermediate formation, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.

Reaction Conditions :

  • Temperature : 75–80°C

  • Reagents : POCl₃, DMF, halogenated solvents (e.g., dichloroethane)

  • Yield : 53–65% after decarboxylation

Mechanism :

  • Formation of the Vilsmeier reagent (DMF-POCl₃ complex).

  • Nucleophilic attack by the amino group on the activated carbonyl.

  • Cyclization and elimination of HCl to form the imidazo[1,2-a]pyridine scaffold.

Post-Cyclization Modifications

The intermediate 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is decarboxylated thermally (220°C) to yield the target amine.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Aryl halides (e.g., 1-bromo-3-fluorobenzene) react with 2-methylimidazo[1,2-a]pyridin-3-amine derivatives in the presence of Pd₂(dba)₃ and Xantphos.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq)

  • Base : t-BuONa (2 eq)

  • Solvent : Toluene, 110°C, 12 h

  • Yield : 19–37%

Limitations : Moderate yields due to competing side reactions.

Metal-Free Condensation Approaches

Groebke-Blackburn-Bienaymé Reaction

This three-component reaction combines 2-aminopyridine, aldehydes, and isonitriles under acidic conditions.

Example :

  • Substrates : 2-Amino-5-chloropyridine, acetaldehyde, tert-butyl isonitrile

  • Catalyst : HCl (10 mol%)

  • Solvent : Ethanol, 60°C, 6 h

  • Yield : 72%

Advantages : Atom-economical, scalable under flow conditions.

α-Haloketone Cyclization

α-Bromoketones react with 2-aminopyridines without catalysts:

  • Conditions : Solvent-free, 60°C, 4 h

  • Yield : 68% for 7-chloro derivatives

Hydrolysis of Imidazo[1,2-a]Pyridine-3-Carboxamides

Acidic Hydrolysis

Zolpidem tartrate derivatives are hydrolyzed to 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine using concentrated HCl:

  • Conditions : Reflux in HCl/EtOH (1:2 v/v), 3 h

  • Yield : 82% after purification

Thermal Decarboxylation of Carboxylic Acid Derivatives

Procedure and Optimization

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes decarboxylation at 220°C:

  • Solvent : None (neat conditions)

  • Byproduct : CO₂

  • Yield : 83% after recrystallization

Comparative Analysis of Methods

Method Yield (%) Catalyst Complexity Scalability
Vilsmeier-Haack53–65POCl₃/DMFModerateIndustrial
Buchwald-Hartwig19–37Pd₂(dba)₃HighLab-scale
Groebke-Blackburn72HClLowBoth
α-Haloketone cyclization68NoneLowIndustrial
Thermal decarboxylation83NoneLowIndustrial

Chemical Reactions Analysis

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is often facilitated by the use of a palladium catalyst in a cross-coupling reaction.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain analogs against multidrug-resistant strains of tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strains, showcasing their potential as therapeutic agents in combating resistant bacterial infections .

Anticancer Properties

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has also been investigated for its anticancer properties. Various studies have explored its mechanism of action against different cancer cell lines. For instance, compounds within this class have demonstrated activity against breast cancer cells (MCF-7), suggesting a role in cancer chemotherapy .

Neuropharmacological Effects

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for neuropharmacological studies. Research indicates that imidazo[1,2-a]pyridine derivatives can act on cannabinoid receptors and phosphodiesterase inhibitors, which are critical pathways in neurological disorders .

Synthesis and Derivatization

Recent advancements in synthetic methodologies have facilitated the preparation of 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine derivatives through efficient C-H functionalization reactions. These methods enable the introduction of various functional groups that enhance biological activity and specificity .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MDR-TB
AnticancerActive against MCF-7 breast cancer cells
NeuropharmacologicalInteracts with cannabinoid receptors

Case Study 1: Antimicrobial Screening

A high-throughput screening (HTS) approach was employed to evaluate the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine. The screening identified several candidates with potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with derivatives of 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine resulted in significant cytotoxic effects compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Compounds for Comparison:

6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine

  • Substituents: Chlorine at position 6, phenyl and pyridinyl groups at positions 2 and 3.
  • Impact: The chlorine at position 6 (vs. position 7 in the target compound) alters electronic distribution and steric interactions. The pyridinyl group enhances π-π stacking in enzyme binding .

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (COX-2 Inhibitor)

  • Substituents: Methylsulfonyl (SO₂Me) at the para position of the C-2 phenyl ring.
  • Impact: The SO₂Me group increases COX-2 selectivity (IC₅₀ = 0.07 µM) by interacting with the enzyme's secondary pocket. Chlorine in the target compound may similarly enhance selectivity but at a distinct position .

6-Chloro-N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine

  • Substituents: Nitrofuran at C-2, cyclohexylamine at C-3.
  • Impact: The nitrofuran group confers antimicrobial activity, while the cyclohexyl group improves lipophilicity. The target compound’s methyl group may reduce metabolic instability compared to bulky substituents .

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

  • Substituents: Methyl at position 7, phenyl at position 2.
  • Impact: Lacks chlorine but shows antibacterial activity against Gram-negative bacteria. Highlights the importance of halogenation for antiviral or anti-inflammatory applications .

Key Observations:

  • COX-2 Selectivity : Methylsulfonyl and halogen substituents are critical for enzyme inhibition. The target compound’s chlorine may mimic these effects but requires validation .
  • Antimicrobial Activity : Nitrofuran and halogenated derivatives show broad-spectrum activity. The chlorine in the target compound could enhance membrane penetration or target binding .
  • Antiviral Potential: Imidazo[1,2-a]pyridin-3-amine derivatives with H-bonding groups (e.g., morpholine) exhibit improved HIV-1 RT inhibition. The target compound’s amine group offers a site for further functionalization .

Structure-Activity Relationships (SAR)

Position of Halogenation :

  • Chlorine at position 6 (e.g., 6-chloro derivatives) enhances antimicrobial activity, while position 7 (target compound) may favor anti-inflammatory targets .

C-2 Substituents :

  • Bulky groups (e.g., phenyl, nitrofuran) improve enzyme binding but may reduce bioavailability. The target’s methyl group balances steric effects and solubility .

C-3 Amine Modifications :

  • Aryl amines (e.g., N-phenyl) enhance COX-2 selectivity, while alkyl amines (e.g., cyclohexyl) improve pharmacokinetics .

Biological Activity

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine (7-Cl-MIPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

7-Cl-MIPA belongs to the imidazo[1,2-a]pyridine family, characterized by a chlorine atom at the 7-position and a methyl group at the 2-position. Its molecular formula is C8H8ClN3C_8H_8ClN_3, with a molecular weight of approximately 185.62 g/mol. The unique structure of this compound contributes to its interaction with various biological targets.

Interaction with Enzymes

Research indicates that 7-Cl-MIPA interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, affecting drug efficacy and toxicity. For instance, studies have shown that 7-Cl-MIPA can inhibit certain cytochrome P450 isoforms, potentially leading to drug-drug interactions in therapeutic settings .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 7-Cl-MIPA against multidrug-resistant Mycobacterium tuberculosis (Mtb). It has demonstrated significant in vitro activity with a minimum inhibitory concentration (MIC) as low as 0.006 μM against Mtb strains. This suggests that the compound could be a candidate for developing new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 7-Cl-MIPA can be influenced by modifications to its chemical structure. SAR studies have identified key features that enhance its potency against microbial pathogens:

  • Chlorine Substitution : The presence of chlorine at the 7-position is critical for maintaining high activity levels.
  • Methyl Group : The methyl group at the 2-position also plays a role in enhancing bioactivity.
  • Functional Group Variations : Modifications at other positions on the imidazo ring can lead to variations in potency and selectivity against different biological targets .

Antitubercular Activity

A significant body of research has focused on the antitubercular properties of 7-Cl-MIPA. In one study, compounds derived from this core structure were tested against both replicating and non-replicating Mtb. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of existing antitubercular agents. For example, compound modifications led to an MIC of 0.0009μM0.0009\mu M against extracellular Mtb .

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that 7-Cl-MIPA and its derivatives generally exhibit low toxicity profiles across various human cell lines, including VERO and HeLa cells. Most compounds tested had IC50 values exceeding 128μM128\mu M, indicating a favorable safety margin for further development.

Data Summary Table

Property Value
Molecular FormulaC8H8ClN3C_8H_8ClN_3
Molecular Weight185.62g/mol185.62\,g/mol
Antimicrobial MIC (Mtb)0.006μM0.006\,\mu M
Cytotoxicity IC50 (VERO cells)> 128μM128\,\mu M

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine, and how can purity be optimized?

The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine derivatives with α-haloketones under reflux conditions (e.g., 1,2-dimethoxyethane). Amidation or alkylation steps may follow to introduce the methyl group at the 2-position. Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using polar aprotic solvents like ethanol or acetonitrile. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine at position 7, methyl at position 2) and aromaticity of the imidazopyridine core.
  • IR Spectroscopy : To identify amine (-NH₂) and C-Cl stretching vibrations (~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What preliminary biological screening assays are recommended?

Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase or COX-2 inhibition assays, given the imidazopyridine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do substituent positions (chloro at C7, methyl at C2) influence bioactivity compared to analogs?

Comparative SAR studies show:

  • Chlorine at C7 enhances electrophilicity, improving interactions with hydrophobic enzyme pockets (e.g., COX-2).
  • Methyl at C2 increases metabolic stability by steric hindrance, reducing CYP450-mediated oxidation. Analog substitutions (e.g., trifluoromethyl at C2) may boost potency but compromise solubility .

Q. What computational methods are effective for predicting binding modes with therapeutic targets?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like kinases. Validate predictions with MM-PBSA free energy calculations and correlate with experimental IC₅₀ values. Scaffold rigidity from the imidazopyridine core favors π-π stacking with aromatic residues (e.g., Tyr340 in EGFR) .

Q. How can contradictory biological data between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Address this by:

  • Prodrug Design : Introduce phosphate esters to enhance solubility.
  • PK/PD Modeling : Use compartmental models to predict dose-response relationships.
  • Metabolite Identification : LC-MS/MS to track degradation pathways .

Q. What strategies improve yield in large-scale synthesis?

  • Continuous Flow Reactors : Minimize side reactions (e.g., dimerization) via precise temperature control.
  • Catalytic Systems : Palladium-catalyzed cross-coupling for regioselective functionalization.
  • DoE Optimization : Response Surface Methodology (RSM) to balance reaction time, temperature, and stoichiometry .

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